molecular formula C12H18N2O B3023545 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline CAS No. 50609-01-3

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Cat. No. B3023545
CAS RN: 50609-01-3
M. Wt: 206.28 g/mol
InChI Key: OTYZNDKWNPQQJP-UHFFFAOYSA-N
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Patent
US07795288B2

Procedure details

A mixture of 4-aminophenol (4.0 g, 37.4 mmol), 1-(2-chloroethyl)-pyrrolidine hydrochloride (7.6 g, 44.9 mmol, 1.2 equiv), NaOH (3.7 g, 93.5 mmol, 2.5 equiv) in DMF (64 mL) is stirred for 2 h at 75° C., under an argon atmosphere. The mixture is allowed to cool to RT and then filtered through a glass sintered funnel. The filtrate is diluted with CH2Cl2 (200 mL), washed with brine (2×50 mL), dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel (260 g) column chromatography (CH2Cl2/MeOH, 70/30→50/50) to afford the title compound as a dark brown oil: ES-MS: 207.1 [M+H]+; Rf=0.18 (CH2Cl2/MeOH, 50/50).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl.Cl[CH2:11][CH2:12][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.[OH-].[Na+]>CN(C=O)C>[N:13]1([CH2:12][CH2:11][O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
7.6 g
Type
reactant
Smiles
Cl.ClCCN1CCCC1
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
64 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
is stirred for 2 h at 75° C., under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
filtered through a glass sintered funnel
ADDITION
Type
ADDITION
Details
The filtrate is diluted with CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel (260 g) column chromatography (CH2Cl2/MeOH, 70/30→50/50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCC1)CCOC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.